N'-(4-(Allyloxy)benzylidene)decanohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Allyloxy)benzylidene)decanohydrazide typically involves the condensation reaction between 4-(allyloxy)benzaldehyde and decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Allyloxy)benzylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N’-(4-(Allyloxy)benzylidene)decanohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and coatings
Mechanism of Action
The mechanism of action of N’-(4-(Allyloxy)benzylidene)decanohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. For example, it may inhibit urease activity, which is crucial for its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(Benzyloxy)benzylidene)decanohydrazide
- N’-(2-(Allyloxy)benzylidene)decanohydrazide
- N’-(4-(Allyloxy)benzylidene)dodecanohydrazide
Uniqueness
N’-(4-(Allyloxy)benzylidene)decanohydrazide is unique due to its specific allyloxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
303083-31-0 |
---|---|
Molecular Formula |
C20H30N2O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]decanamide |
InChI |
InChI=1S/C20H30N2O2/c1-3-5-6-7-8-9-10-11-20(23)22-21-17-18-12-14-19(15-13-18)24-16-4-2/h4,12-15,17H,2-3,5-11,16H2,1H3,(H,22,23)/b21-17+ |
InChI Key |
CEADKKKZWMDTPF-HEHNFIMWSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC=C |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC=C |
Origin of Product |
United States |
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